molecular formula C19H18ClNO4S3 B2910566 4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 896343-69-4

4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2910566
CAS No.: 896343-69-4
M. Wt: 455.99
InChI Key: HRABYFVEIZVCHR-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a sulfonamide group, a thiophene ring, and a tosyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The thiophene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of the tosyl group, which can enhance its solubility and reactivity. The combination of the sulfonamide and thiophene moieties also contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-chloro-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4S3/c1-14-4-8-16(9-5-14)27(22,23)19(18-3-2-12-26-18)13-21-28(24,25)17-10-6-15(20)7-11-17/h2-12,19,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRABYFVEIZVCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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